dimethyl 5-ethenyl-10,14-bis(3-methoxy-3-oxopropyl)-4,9,15,19-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1,3,5,7,9,11,13(26),14,16,18(25),20,23-dodecaene-20,21-dicarboxylate
Overview
Description
Dimethyl 5-ethenyl-10,14-bis(3-methoxy-3-oxopropyl)-4,9,15,19-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1,3,5,7,9,11,13(26),14,16,18(25),20,23-dodecaene-20,21-dicarboxylate, also known as Verteporfin, is a synthetic compound primarily used in photodynamic therapy. It is a benzoporphyrin derivative and functions as a photosensitizer. Verteporfin is activated by light in the presence of oxygen, leading to the generation of reactive oxygen species that can damage cellular components.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Verteporfin involves multiple steps, starting from simpler organic molecules. The key steps include the formation of the porphyrin ring system, followed by the introduction of various substituents to achieve the desired chemical structure. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the proper formation of the compound.
Industrial Production Methods
Industrial production of Verteporfin follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Verteporfin undergoes various chemical reactions, including:
Oxidation: Verteporfin can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: Substitution reactions can introduce new substituents to the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products.
Scientific Research Applications
Verteporfin has a wide range of scientific research applications, including:
Chemistry: Used as a photosensitizer in various photochemical reactions.
Biology: Employed in studies involving cellular damage and repair mechanisms.
Medicine: Primarily used in photodynamic therapy for the treatment of macular degeneration and other conditions.
Industry: Utilized in the development of new photodynamic therapy techniques and related technologies.
Mechanism of Action
Verteporfin exerts its effects through a photodynamic mechanism. Upon activation by light, it generates reactive oxygen species, such as singlet oxygen, which can cause damage to cellular components like membranes, proteins, and nucleic acids. This leads to cell death, making it effective in targeting abnormal cells in medical treatments.
Comparison with Similar Compounds
Similar Compounds
Lemuteporfin: Another benzoporphyrin derivative used in photodynamic therapy.
Photofrin: A different type of photosensitizer used in similar medical applications.
Uniqueness
Verteporfin is unique due to its specific chemical structure, which allows for efficient light absorption and reactive oxygen species generation. This makes it particularly effective in photodynamic therapy compared to other photosensitizers.
Properties
CAS No. |
94238-24-1 |
---|---|
Molecular Formula |
C42H44N4O8 |
Molecular Weight |
732.83 |
IUPAC Name |
dimethyl 5-ethenyl-10,14-bis(3-methoxy-3-oxopropyl)-4,9,15,19-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1,3,5,7,9,11,13(26),14,16,18(25),20,23-dodecaene-20,21-dicarboxylate |
InChI |
InChI=1S/C42H44N4O8/c1-10-24-21(2)30-18-35-28-14-11-27(40(49)53-8)39(41(50)54-9)42(28,5)36(46-35)20-31-23(4)26(13-16-38(48)52-7)34(45-31)19-33-25(12-15-37(47)51-6)22(3)29(44-33)17-32(24)43-30/h10,14,17-20,43-44H,1,11-13,15-16H2,2-9H3 |
InChI Key |
VTMVQLSZTQAYOV-WKGWVRGVSA-N |
SMILES |
CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C=C)C)C6=CCC(=C(C64C)C(=O)OC)C(=O)OC)C(=C3CCC(=O)OC)C)CCC(=O)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
benzoporphyrin derivative Ring A -1,4-diene; BPD-A-1,4-diene; VWN38241; VWN-38241; VWN 38241; |
Origin of Product |
United States |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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